molecular formula C42H39N3O6 B13326448 Fmoc-N2-(3-aminopropanoyl)-N5-trityl-L-glutamine

Fmoc-N2-(3-aminopropanoyl)-N5-trityl-L-glutamine

Cat. No.: B13326448
M. Wt: 681.8 g/mol
InChI Key: KSGCMAQJWIHSDF-QNGWXLTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N2-(3-aminopropanoyl)-N5-trityl-L-glutamine: is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a trityl protecting group, and a glutamine residue. This compound is often used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N2-(3-aminopropanoyl)-N5-trityl-L-glutamine typically involves multiple steps:

    Protection of Glutamine: The glutamine residue is first protected at the amino group with a trityl group.

    Coupling Reaction: The protected glutamine is then coupled with 3-aminopropanoic acid using a coupling reagent such as HATU or EDCI in the presence of a base like DIPEA.

    Fmoc Protection:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers for efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Fmoc group can be removed using piperidine, while the trityl group can be removed using acidic conditions such as TFA.

    Coupling Reactions: The compound can undergo further coupling reactions with other amino acids or peptides using standard peptide coupling reagents.

Common Reagents and Conditions:

    Fmoc Removal: Piperidine in DMF.

    Trityl Removal: Trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane.

    Coupling Reagents: HATU, EDCI, DIPEA.

Major Products:

    Deprotected Glutamine Derivatives: Upon removal of protecting groups.

    Extended Peptides: When coupled with other amino acids or peptides.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Biology:

    Protein Engineering: Utilized in the synthesis of modified peptides for studying protein interactions and functions.

Medicine:

    Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.

Industry:

    Biotechnology: Used in the production of synthetic peptides for research and industrial applications.

Mechanism of Action

The compound itself does not have a direct mechanism of action as it is primarily a synthetic intermediate. peptides synthesized using this compound can interact with various molecular targets, including enzymes, receptors, and other proteins, depending on their sequence and structure.

Comparison with Similar Compounds

    Fmoc-L-glutamine: Lacks the trityl and 3-aminopropanoyl groups.

    Fmoc-N2-(3-aminopropanoyl)-L-glutamine: Lacks the trityl group.

    Fmoc-N5-trityl-L-glutamine: Lacks the 3-aminopropanoyl group.

Uniqueness:

    Fmoc-N2-(3-aminopropanoyl)-N5-trityl-L-glutamine: is unique due to the presence of both Fmoc and trityl protecting groups, making it versatile for use in complex peptide synthesis.

Properties

Molecular Formula

C42H39N3O6

Molecular Weight

681.8 g/mol

IUPAC Name

(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-5-oxo-5-(tritylamino)pentanoic acid

InChI

InChI=1S/C42H39N3O6/c46-38(26-27-43-41(50)51-28-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)44-37(40(48)49)24-25-39(47)45-42(29-14-4-1-5-15-29,30-16-6-2-7-17-30)31-18-8-3-9-19-31/h1-23,36-37H,24-28H2,(H,43,50)(H,44,46)(H,45,47)(H,48,49)/t37-/m0/s1

InChI Key

KSGCMAQJWIHSDF-QNGWXLTQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)O)NC(=O)CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

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